molecular formula C18H29NO3 B12347752 Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- CAS No. 900-05-0

Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)-

Cat. No.: B12347752
CAS No.: 900-05-0
M. Wt: 307.4 g/mol
InChI Key: JQQBZBAYWLIOAH-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- is a chemical compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine with both amine and ether functional groups. This compound is characterized by the presence of a morpholine ring substituted with a thymyloxyethoxyethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- typically involves the reaction of morpholine with ethyl acrylate, followed by a series of chemical transformations. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

    Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as 5-lipoxygenase and cyclooxygenase, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound with a simpler structure.

    4-(2-Chloroethyl)morpholine: A derivative with a chloroethyl group.

    2-Morpholinoethanamine: Another derivative with an ethanamine group.

Uniqueness

Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- is unique due to its thymyloxyethoxyethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

900-05-0

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

4-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine

InChI

InChI=1S/C18H29NO3/c1-15(2)17-5-4-16(3)14-18(17)22-13-12-21-11-8-19-6-9-20-10-7-19/h4-5,14-15H,6-13H2,1-3H3

InChI Key

JQQBZBAYWLIOAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOCCN2CCOCC2

Origin of Product

United States

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